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NMDAR antagonist 1 -

NMDAR antagonist 1

Catalog Number: EVT-2529115
CAS Number:
Molecular Formula: C20H20BrN3O2
Molecular Weight: 414.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NMDAR antagonist 1, also known as (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, is a compound that selectively inhibits the N-methyl-D-aspartate receptor. This receptor is a critical component of the glutamatergic neurotransmission system in the brain, playing a vital role in synaptic plasticity, memory function, and neurodevelopment. NMDAR antagonists have garnered significant attention for their potential therapeutic applications in conditions such as depression, epilepsy, and neurodegenerative diseases.

Source and Classification

NMDAR antagonist 1 is classified under a group of compounds known as N-methyl-D-aspartate receptor antagonists. These compounds are characterized by their ability to block the activity of the N-methyl-D-aspartate receptor, which is activated by the neurotransmitter glutamate. The pharmacological classification of NMDAR antagonist 1 places it within the category of neuroprotective agents due to its ability to mitigate excitotoxicity—a process that can lead to neuronal damage and death.

Synthesis Analysis

Methods and Technical Details

The synthesis of NMDAR antagonist 1 involves several key steps that utilize various organic chemistry techniques. One common method for synthesizing this compound is through the use of cyclopropane derivatives, which are modified to introduce functional groups that enhance their biological activity.

  1. Starting Materials: The synthesis typically begins with readily available precursors such as phenylacetone or similar aromatic compounds.
  2. Formation of Cyclopropane Ring: The cyclopropane structure is formed using cyclopropanation reactions, often involving diazomethane or similar reagents.
  3. Functionalization: Subsequent steps involve introducing amine groups through reductive amination or other nucleophilic substitution reactions.
  4. Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity for biological testing.

The synthesis has been optimized to improve yield and reduce by-products, making it suitable for further modifications and biological evaluations .

Molecular Structure Analysis

Structure and Data

The molecular structure of NMDAR antagonist 1 features a cyclopropane ring attached to a phenyl group and an amine moiety. The compound's three-dimensional conformation plays a crucial role in its interaction with the N-methyl-D-aspartate receptor.

  • Molecular Formula: C14H20N2O
  • Molecular Weight: Approximately 232.32 g/mol
  • Key Structural Features:
    • A cyclopropane ring that contributes to conformational rigidity.
    • An amine group that is essential for receptor binding.
    • A phenyl group that enhances lipophilicity, aiding in membrane permeability.

Structural analysis using techniques like X-ray crystallography has confirmed the spatial arrangement of atoms within the molecule, providing insights into its binding interactions with the receptor .

Chemical Reactions Analysis

Reactions and Technical Details

NMDAR antagonist 1 undergoes various chemical reactions that can modify its structure and potentially enhance its pharmacological properties:

  1. Substitution Reactions: The amine group can participate in further substitution reactions to create derivatives with altered potency or selectivity.
  2. Oxidation/Reduction: The compound can be oxidized or reduced under specific conditions to yield different analogs that may exhibit varied biological activities.
  3. Conjugation Reactions: Conjugation with other pharmacophores can be performed to develop bifunctional compounds aimed at targeting multiple pathways simultaneously .

These reactions are essential for exploring structure-activity relationships and optimizing therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action of NMDAR antagonist 1 primarily involves blocking the ion channel associated with the N-methyl-D-aspartate receptor. By inhibiting this receptor:

  • Glutamate Binding: The antagonist prevents glutamate from binding effectively, thereby reducing calcium influx into neurons.
  • Neuroprotection: This blockade helps protect neurons from excitotoxic damage caused by excessive glutamate signaling.
  • Therapeutic Effects: The inhibition leads to potential therapeutic effects in conditions like depression and epilepsy by modulating synaptic transmission and enhancing neuroplasticity .

Experimental data suggest that this compound can significantly alter neuronal excitability and synaptic responses in vitro.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NMDAR antagonist 1 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

The compound's lipophilicity aids in its bioavailability, while its structural features contribute to its selective action on the N-methyl-D-aspartate receptor .

Applications

Scientific Uses

NMDAR antagonist 1 has several scientific applications:

  • Research on Neurodegenerative Diseases: It is used in studies investigating mechanisms of neuroprotection against excitotoxicity associated with diseases like Alzheimer's and Parkinson's.
  • Depression Studies: The compound serves as a tool for understanding rapid antidepressant effects mediated through N-methyl-D-aspartate receptor inhibition.
  • Epilepsy Models: Its anticonvulsant properties make it valuable in preclinical models for studying seizure mechanisms and potential treatments .
Pharmacological Mechanisms of Action

Subtype-Specific Targeting of NR2B-Containing N-Methyl-D-Aspartate Receptors

N-Methyl-D-Apartate receptor antagonists selectively targeting GluN2B-containing receptors represent a refined therapeutic strategy to minimize off-target effects. The GluN2B subunit exhibits distinct biophysical properties, including prolonged channel open time and heightened calcium permeability compared to GluN2A subunits [1] [5]. Crucially, GluN2B subunits are enriched extrasynaptically and in forebrain regions governing pain processing, emotional regulation, and cognition [5] [9]. This anatomical specificity enables precision modulation of pathological signaling while sparing physiological synaptic function.

Structural biology reveals that GluN2B-selective antagonists like ifenprodil and radiprodil bind at the interface between the GluN1 and GluN2B amino-terminal domains (ATDs). This binding stabilizes a "closed-cleft" ATD conformation incompatible with receptor activation, effectively increasing the energetic barrier to channel opening [1] [7]. Recent cryo-electron microscopy (cryo-EM) structures further demonstrate that GluN2B-selective antagonists disrupt key inter-subunit contacts between the GluN1 and GluN2B ATDs, particularly the interaction between GluN1's α4 helix and GluN2B's loop1 region [7]. This disruption prevents the ATD rearrangement necessary for efficient coupling of ligand binding to pore opening.

Table 1: Characteristics of NR2B-Selective N-Methyl-D-Aspartate Receptor Antagonists

Compound ClassRepresentative CompoundsGluN2B Affinity (IC₅₀)Key Structural Determinants
Phenolic DerivativesIfenprodil10-30 nMGluN2B ATD R2 lobe, GluN1-GluN2B ATD interface
Naphthoic Acid AnalogsEVT-10115-40 nMGluN2B ATD hydrophobic cleft
Benzamidine DerivativesRadiprodil (RGH-896)5-20 nMGluN2B ATD hinge region between lobes R1 and R2
Indole DerivativesRo 25-69819-15 nMGluN2B ATD "phenol pocket" and GluN1 interface residues

Despite promising selectivity, challenges persist in optimizing bioavailability and blood-brain barrier penetration for clinical translation. Novel polycyclic phenanthroic and naphthoic acid derivatives show improved pharmacological profiles with enhanced GluN2B selectivity and reduced off-target binding [1] [9]. Single-molecule fluorescence resonance energy transfer (smFRET) studies demonstrate that GluN2B-containing receptors adopt a more "splayed" ATD conformation at rest compared to GluN2A-containing receptors, creating a distinctive structural environment for selective antagonist binding [9].

Modulation of Glutamate Binding Dynamics and Channel Gating

N-Methyl-D-Aspartate receptor antagonists fundamentally alter the receptor's activation trajectory by modulating glutamate binding kinetics and the subsequent gating transitions. Structural studies using cryo-EM reveal that glutamate binding induces closure of the GluN2 ligand-binding domain (LBD) "clamshell," generating tension in the LBD-TMD linkers that facilitates pore opening [2] [7]. Competitive antagonists like D-AP5 prevent clamshell closure by occupying the glutamate binding site without inducing the conformational changes necessary for activation [3] [7].

Recent smFRET studies provide unprecedented temporal resolution of conformational dynamics, demonstrating that glutamate binding to GluN2 triggers two sequential, identical steps of ATD dimer separation (∼10 Å each) [6]. Glycine binding to GluN1 exhibits no detectable effect alone but serves as a prerequisite for the glutamate-driven ATD separation trajectory. Simultaneous binding of both agonists enables an altered activation pathway characterized by ATD rotation parallel to the membrane plane, which translates into M3 helix bending and channel dilation [6] [9].

Table 2: Agonist-Induced Conformational Changes in N-Methyl-D-Aspartate Receptors

Conformational StateATD Dimer SeparationLBD-TMD Linker TensionM3 Helix ConformationChannel Status
Apo (Unliganded)51 Å (Stable)LowLinearClosed
Glycine-bound51 ÅLowLinearClosed
Glutamate-bound63 ÅIntermediatePartially kinkedClosed (Primed)
Fully Agonized73 ÅHighKinkedOpen
Positive Modulator Bound78 ÅVery HighSeverely kinkedProlonged Open

Allosteric antagonists profoundly impact this gating sequence. GluN2B-selective antagonists like ifenprodil constrain the ATD in a conformation that prevents the initial glutamate-induced separation step [1] [7]. This restriction reduces tension in the critical GluN2B LBD-TMD linker, quantified by the distance between Gln662 Cα atoms decreasing from 63.6 Å in the open state to 51.0 Å in the inhibited state [2]. Consequently, despite agonist binding, the transmembrane helices cannot adopt the rotated configuration necessary for ion conductance.

Voltage-Dependent versus Uncompetitive Inhibition Mechanisms

N-Methyl-D-Aspartate receptor antagonists exhibit distinct mechanisms of channel blockade categorized by voltage dependence and trapping properties. Voltage-dependent antagonists (e.g., magnesium ions) exert their effect by binding within the ion channel pore at a deep site influenced by the membrane electric field. Magnesium blockade is strongest at hyperpolarized potentials and relieves upon membrane depolarization, serving as a biological coincidence detector [4] [7].

Uncompetitive antagonists represent a clinically significant class that requires prior receptor activation (agonist binding and channel opening) for binding. These compounds exhibit variable trapping characteristics:

  • Trapping Antagonists (e.g., memantine, ketamine): Enter the open channel but remain bound after pore closure, physically "trapping" the blocker within the ion conduction pathway. This mechanism substantially prolongs their inhibitory effect beyond the initial channel opening event [4] [7].
  • Partial Trapping Antagonists: Exhibit intermediate dissociation kinetics, allowing some egress during closed states.
  • Non-Trapping Antagonists (e.g., MK-801): Rapidly dissociate when the channel closes.

Memantine exemplifies an ideal voltage-dependent, uncompetitive antagonist with fast on/off kinetics and moderate trapping. Its protonated amine group enters the pore upon channel opening, binding at a site approximately 50% into the membrane electric field. This strategic positioning enables memantine to selectively block pathologically prolonged activation while permitting normal synaptic transmission [4] [7]. The voltage dependence arises because depolarization reduces the affinity of the positively charged memantine for the pore, facilitating its dissociation during physiological activation.

Table 3: Kinetic Properties of Uncompetitive N-Methyl-D-Aspartate Receptor Antagonists

AntagonistVoltage DependenceTrapping PropertyOn-Rate (M⁻¹s⁻¹)Off-Rate (s⁻¹)Use-Dependence
MagnesiumStrongNon-trapping10⁷10²-10³High
MemantineModeratePartial trapping10⁴10¹Moderate
KetamineWeakTrapping10³10⁻¹Low
MK-801MinimalNon-trapping10²10⁻³Very High

Structural insights reveal that the trapping phenomenon correlates with antagonist size and binding site interactions. Ketamine binds deeply within the vestibule, forming hydrogen bonds with GluN1 Asn616 and hydrophobic interactions with Leu642 that stabilize its position even when the activation gate closes [7]. Memantine occupies a more superficial binding site, facilitating its voltage-dependent dissociation.

Allosteric Modulation of N-Methyl-D-Apartate Receptor Conformational States

Beyond direct channel block and competitive antagonism, allosteric modulators offer sophisticated control over N-Methyl-D-Aspartate receptor function by stabilizing specific conformational states. These modulators bind to topographically distinct sites remote from the agonist binding pockets or ion channel, inducing long-range structural rearrangements:

  • Negative Allosteric Modulators (NAMs): Include zinc (targeting GluN2A ATD), ifenprodil (GluN1/GluN2B ATD interface), and protons (histidine residues at the ATD-LBD interface) [1] [7]. Proton inhibition (pH ~6.3) stabilizes the ATD in a "closed" conformation, preventing agonist-induced separation and reducing channel open probability by >90% [6] [7]. Cryo-EM structures reveal protonation induces a downward rotation of the GluN1-GluN2B LBD dimers toward the membrane plane, reducing tension in the GluN2B LBD-TMD linker essential for gating [2].
  • Positive Allosteric Modulators (PAMs): EU-1622-240 exemplifies a novel PAM binding at the interface of GluN2B pre-M1, M1, and M4 helices. This binding stabilizes the bent M3 helix conformation and promotes a 13.1° clockwise rotation of the extracellular domain relative to the transmembrane domain, facilitating pore dilation [2].

Table 4: Allosteric Sites and Mechanisms in N-Methyl-D-Aspartate Receptors

Allosteric SiteModulator ClassKey CompoundsConformational EffectFunctional Outcome
GluN1-GluN2B ATD InterfaceNAMIfenprodil, RadiprodilStabilizes closed ATD cleft; prevents dimer separationDecreases open probability
GluN2A ATDNAMZincPromotes ATD "closed" conformationReduces channel opening frequency
Pre-M1/M1/M4 Interface (GluN2B)PAMEU-1622-240Bends M3 helix; rotates extracellular domainIncreases open probability & duration
ATD-LBD LinkerNAMProtons (H⁺)Rotates LBD dimers downwardDecreases tension in LBD-TMD linkers
GluN2 LBD Dimer InterfacePAMGNE-6901Stabilizes agonist-bound LBD closureSlows deactivation & desensitization

smFRET studies demonstrate that allosteric modulators fundamentally alter the energy landscape of receptor transitions. Protons suppress the glutamate-driven ATD separation steps, confining the receptor to low-FRET (closed) states [6]. Conversely, PAMs enhance the occupancy of high-FRET (separated) ATD conformations even at subsaturating glutamate concentrations. Notably, the degree of ATD separation directly correlates with the extent of M3 helix rotation and channel open probability [6] [9].

Subtype-specific allostery emerges from intrinsic structural differences: GluN2B-containing receptors exhibit greater ATD mobility and a lower energy barrier for activation compared to GluN2A-containing receptors. This distinction explains why allosteric modulators exhibit subunit-specific efficacy [9]. Understanding these nuanced conformational biases provides a blueprint for developing next-generation therapeutics with refined subtype and state selectivity.

Properties

Product Name

NMDAR antagonist 1

IUPAC Name

(1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide

Molecular Formula

C20H20BrN3O2

Molecular Weight

414.3 g/mol

InChI

InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26)/t18-/m0/s1

InChI Key

NCHFPVRYYJGAJY-SFHVURJKSA-N

SMILES

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br

Solubility

not available

Canonical SMILES

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br

Isomeric SMILES

C1CC2=NC3=C(CN2[C@@H]1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br

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